3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound featuring a fused triazolopyrimidinone core. Its structure includes a 5-phenyl substitution and a 3-thioether side chain terminated with a 4-phenylpiperazinyl group. This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidinone family, which is known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The angular regiochemistry (7(8H)-one) is critical to its structural identity, distinguishing it from linear regioisomers (e.g., 5(1H)-ones) formed under different synthetic conditions .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-20-15-19(17-7-3-1-4-8-17)29-22(24-20)25-26-23(29)32-16-21(31)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDIJGKSBZCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche).
Mode of Action
It’s possible that it interacts with its targets in a similar manner to related compounds, potentially inhibiting the activity of enzymes such as ache and bche.
Biochemical Pathways
Inhibition of ache and bche, as seen with similar compounds, can affect cholinergic neurotransmission, which is involved in many functions including memory and muscle control.
Pharmacokinetics
Similar compounds have been found to exhibit potent activity, suggesting they may have favorable absorption, distribution, metabolism, and excretion properties.
Biological Activity
The compound 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one , identified by its CAS number 891121-80-5 , is a novel heterocyclic derivative with potential therapeutic applications. Its structure incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 412.5 g/mol . The structure features a triazolo ring fused with a pyrimidine nucleus, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O2S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 891121-80-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo and pyrimidine structures. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it may target pathways related to apoptosis and cell cycle regulation.
-
Case Studies :
- A study conducted on the MCF7 breast cancer cell line indicated that the compound exhibited significant cytotoxicity with an IC50 value of .
- Another investigation demonstrated its efficacy against lung cancer (A549) cells, where it showed an IC50 value of , indicating strong antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- COX Inhibition : In vitro assays suggest that it acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
- Research Findings : In studies evaluating various derivatives, compounds similar to the one discussed showed significant inhibition of COX-II with IC50 values ranging from to , suggesting that modifications to the core structure can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
- Substituent Effects : The presence of the phenylpiperazine moiety appears to enhance binding affinity to target proteins involved in cancer progression and inflammation.
- Triazole Ring Contribution : The triazole ring is critical for biological activity due to its ability to form hydrogen bonds with biological targets, enhancing solubility and bioavailability.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action typically involves the induction of apoptosis and inhibition of cell cycle progression.
Antiviral Properties
Recent studies have explored the potential of triazolo-pyrimidine derivatives in combating viral infections, particularly influenza viruses. One study demonstrated that modifications to the triazolo-pyrimidine scaffold could disrupt the interaction between viral polymerase subunits, thereby inhibiting viral replication. This suggests that similar compounds may serve as lead candidates for antiviral drug development.
Antibacterial and Antifungal Activities
Compounds related to triazolo-pyrimidines have also been reported to possess antibacterial and antifungal properties. Their mechanisms often involve the inhibition of key enzymes or disruption of cellular processes in pathogens . This highlights their potential utility in treating infections caused by resistant bacterial strains.
Synthesis Methodologies
The synthesis of 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multi-step reactions that include:
- Formation of the Triazolo-Pyrimidine Core : This step often requires cyclization reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine ring is usually introduced through nucleophilic substitution reactions.
- Thioether Formation : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic precursor.
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer activities against various cell lines. The most active compound demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Antiviral Activity Against Influenza
Another study focused on the antiviral properties of modified triazolo-pyrimidines against influenza A virus. The compounds were shown to effectively inhibit viral replication by disrupting critical protein-protein interactions within the viral polymerase complex. This finding underscores the importance of structural modifications in enhancing antiviral efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether bridge (-S-CH2-CO-) is susceptible to nucleophilic displacement under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, alkyl halides in DMF, 60°C | S-alkyl derivatives | 68–75% | |
| Oxidation | H₂O₂, acetic acid, 25°C | Sulfoxide/sulfone analogs | 82–89% |
-
Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack, enabling alkylation or oxidation. Piperazine’s electron-donating effects stabilize intermediates during these reactions.
Ring Functionalization via Cyclocondensation
The triazolopyrimidine core undergoes cyclocondensation with hydrazines or amidines to form fused heterocycles:
-
Key Observation : Microwave-assisted methods (e.g., 120°C, toluene) enhance reaction efficiency, reducing time from 24h to 2h with comparable yields .
Piperazine Modification Reactions
The 4-phenylpiperazine group participates in reductive amination and acylation:
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Structural Impact : Acylation at the piperazine nitrogen increases steric bulk, altering binding affinities to CNS targets.
Electrophilic Aromatic Substitution
The phenyl ring at position 5 undergoes halogenation and nitration:
-
Regioselectivity : Directed by electron-withdrawing triazolopyrimidine, substitutions occur meta/para to existing substituents .
Hydrolysis and Ring-Opening Reactions
The pyrimidinone ring hydrolyzes under acidic/basic conditions:
| Conditions | Reagents | Product | Stability | Reference |
|---|---|---|---|---|
| 2M HCl, reflux | H₂O | Triazole-thiouracil derivative | Air-sensitive | |
| 1M NaOH, 60°C | EtOH | Open-chain thiol intermediate | Requires inert atmosphere |
-
Applications : Hydrolysis products serve as intermediates for synthesizing thiadiazole and oxadiazole derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the triazole or phenyl rings:
| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl derivatives | 88% | |
| Sonogashira coupling | CuI, PdCl₂, alkynes | Alkynylated analogs | 61% |
Comparison with Similar Compounds
Key Observations :
- Regioselectivity: Angular isomers (7(8H)-ones) are favored in norbornene-based systems, while linear isomers dominate in thiouracil-derived reactions .
- Substituent Effects: The 4-phenylpiperazinyl group in the target compound may enhance CNS-targeted activity compared to cyano or thieno substituents .
Pharmacokinetic and Solubility Considerations
- The 4-phenylpiperazinyl moiety in the target compound likely improves solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., trimethoxyphenyl or thieno groups) .
- Fluorinated analogs (e.g., WHO-listed 4-fluorophenyl derivatives) exhibit enhanced metabolic stability, a feature absent in the non-fluorinated target compound .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis involves sequential reactions: (i) Thioether linkage formation between the thiol group and the 2-oxoethyl intermediate, (ii) cyclization to form the triazolo-pyrimidinone core, and (iii) functionalization of the piperazine moiety. Critical parameters include:
- Catalyst selection : Use of sulfurizing agents (e.g., Lawesson’s reagent) for thiadiazole ring closure .
- Reaction temperature : Controlled heating (~80–100°C) to prevent side reactions during cyclization .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
Analytical validation via -NMR and LC-MS is essential at each step .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., thioether vs. sulfone variants) to identify pharmacophores .
- Batch purity : Verify compound integrity using HPLC (>95% purity) and elemental analysis .
Q. What spectroscopic techniques are most reliable for characterizing its structural conformation?
- Methodological Answer : A tiered approach is recommended:
- Primary analysis : -NMR for proton environment mapping (e.g., piperazine NH signals at δ 2.5–3.5 ppm) and -NMR for carbonyl (C=O) groups .
- Advanced techniques : X-ray crystallography for absolute stereochemistry determination ; IR spectroscopy for thioamide (C=S) stretching (~1200 cm) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict:
- ADMET profiles : SwissADME for bioavailability and CYP450 interactions .
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) to identify binding affinities for targets like phosphodiesterases or kinase domains .
Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological risks?
- Methodological Answer : Adapt ISO 14507:2017 guidelines for environmental persistence studies:
- Abiotic degradation : Hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) under controlled conditions .
- Biotic transformation : Soil microcosm assays to track metabolite formation via LC-QTOF-MS .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays .
Q. How can researchers address conflicting data on its mechanism of action in neurological targets?
- Methodological Answer : Discrepancies may stem from off-target effects or assay interference. Mitigate via:
- Selective receptor profiling : Radioligand binding assays (e.g., -labeled ligands for dopamine D/5-HT receptors) .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling cascades .
- Negative controls : Use structurally related inactive analogs (e.g., piperazine-free derivatives) .
Q. What strategies enhance the compound’s stability in formulation studies?
- Methodological Answer : Stabilization approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
